

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold

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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)-1*H*-indole

Cat. No.: B3029192

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The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs. [1][2][3] Its versatile structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.[1] In the pursuit of enhanced therapeutic agents, the strategic modification of this core is paramount. One of the most impactful strategies in modern drug design is the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group.[4]

The CF₃ group significantly modulates a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of enzymatic degradation, improve membrane permeability for better bioavailability, and alter binding affinities to target proteins.[5]

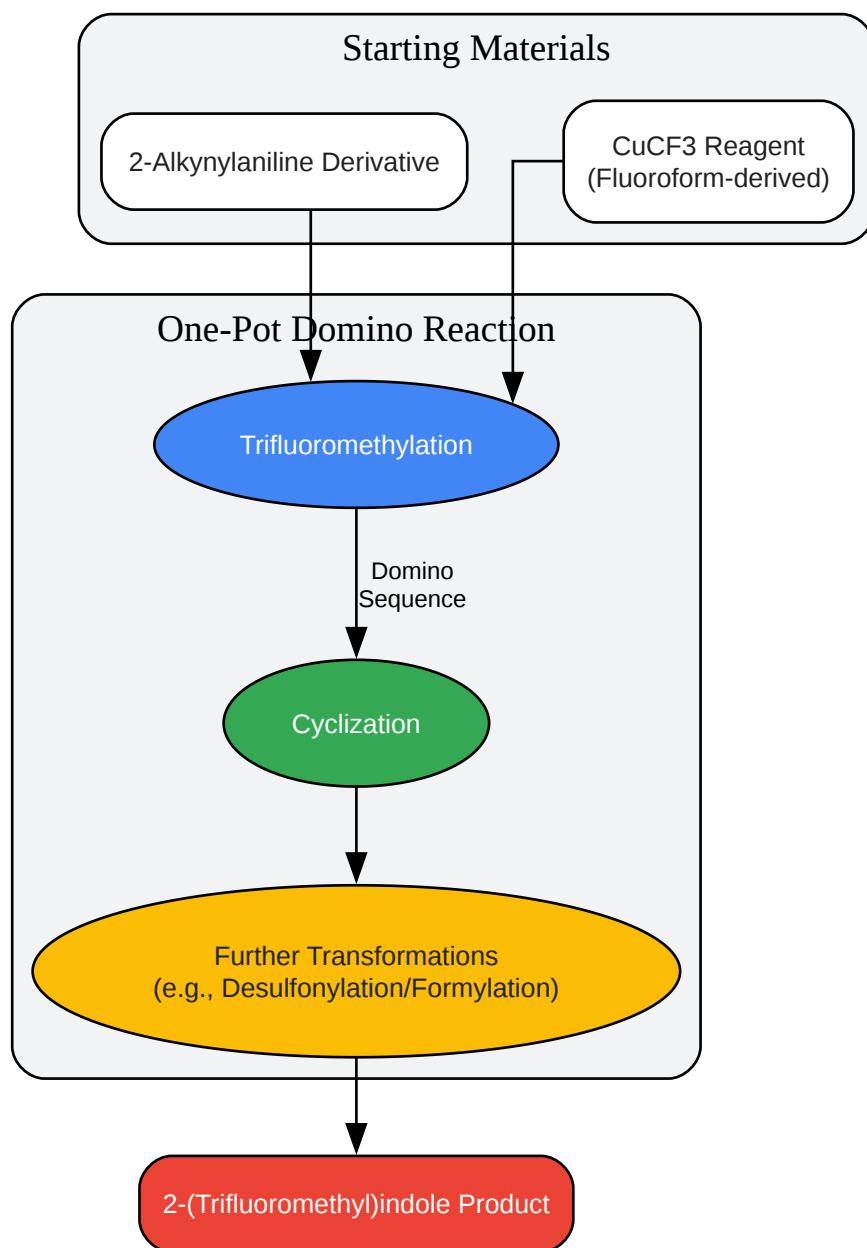
This guide focuses on the specific compound **2-Methyl-6-(trifluoromethyl)-1*H*-indole** (CAS: 57330-48-0).[6][7] While direct, extensive biological data for this precise molecule is emergent, its structural features—a methyl group at the 2-position and a trifluoromethyl group at the 6-position—suggest a rich potential for significant biological activity. By examining the established activities of closely related analogues, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its probable therapeutic applications, guiding future investigation into its pharmacological profile.

Part 1: Synthesis Strategy - A Modern Approach

The efficient synthesis of trifluoromethylated indoles is crucial for their exploration as therapeutic agents. While various classical indole syntheses exist, modern methods offer improved efficiency and regioselectivity. A notable contemporary approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines using fluoroform-derived copper reagents (CuCF_3).^[8] This one-pot method provides a streamlined pathway to 2-(trifluoromethyl)indoles and their derivatives, which are valuable intermediates for drug development.^[8]

Conceptual Experimental Workflow: Domino Synthesis

Below is a conceptual workflow illustrating the key stages of this synthetic strategy.



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Caption: Conceptual workflow for the synthesis of 2-(trifluoromethyl)indoles.

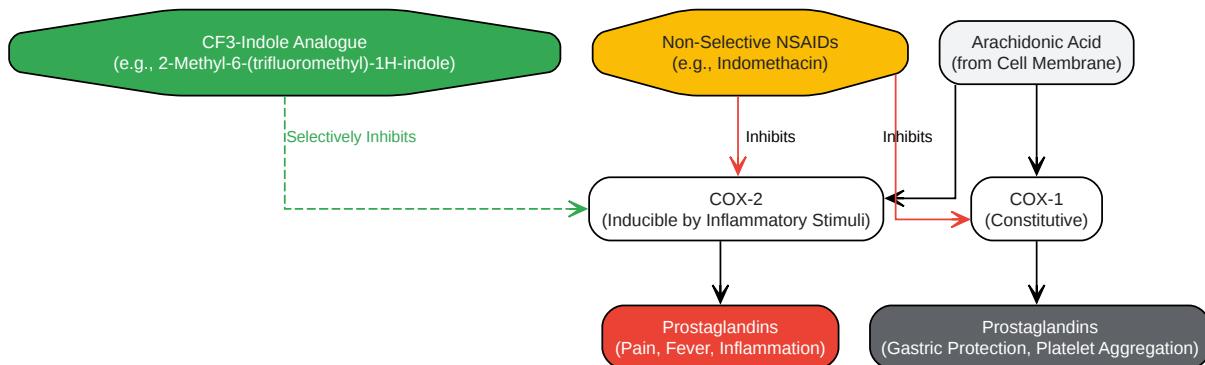
Part 2: Predicted Biological Activities & Mechanisms of Action

Based on robust evidence from structurally similar compounds, **2-Methyl-6-(trifluoromethyl)-1H-indole** is predicted to exhibit significant activity in several key therapeutic areas.

Anti-inflammatory Activity via COX-2 Inhibition

A compelling analogue, the 2'-trifluoromethyl derivative of Indomethacin, has been demonstrated to be a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.^[9] Indomethacin itself is a non-selective COX inhibitor, and its gastrointestinal side effects are primarily linked to the inhibition of the constitutively expressed COX-1 enzyme. The substitution of a methyl group with a trifluoromethyl group in this analogue dramatically shifts the selectivity towards COX-2, the isoform induced during inflammation.^[9]

Causality of Selectivity: The COX-2 selectivity arises from the ability of the CF_3 group to insert into a specific hydrophobic pocket within the COX-2 active site, a pocket that is absent in COX-1. This structural difference is a key determinant for the design of selective inhibitors. The CF_3 -indomethacin analogue exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model with significantly reduced gastrointestinal toxicity compared to the parent drug.^[9] Given this precedent, **2-Methyl-6-(trifluoromethyl)-1H-indole** represents a prime candidate for investigation as a novel COX-2 selective anti-inflammatory agent.



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Caption: Selective inhibition of COX-2 by trifluoromethyl-indole analogues.

Anticancer Activity

The indole scaffold is a prolific source of anticancer agents that act through diverse mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and the induction of apoptosis.[2][10] The substitution pattern on the indole ring is critical for activity. For instance, methyl substitution at the N-1 position has been shown to enhance anticancer potency significantly.[10]

Derivatives of 1-(3,4,5-trimethoxyphenyl)-1H-indole have been developed as potent inhibitors of tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[11] Furthermore, other indole compounds have shown efficacy in *in vivo* xenograft models, demonstrating their potential for clinical translation.[12][13] The combination of a methyl group and a lipophilic, metabolically robust CF₃ group on the indole core of **2-Methyl-6-(trifluoromethyl)-1H-indole** makes it a strong candidate for evaluation as a novel anticancer agent, potentially targeting microtubule dynamics or other critical cell proliferation pathways.

Quantitative Data from Representative Indole Analogues

Compound Class	Cancer Cell Line	Assay	IC ₅₀ (µM)	In Vivo Model	Tumor Growth Inhibition (%)	Reference
Fluorinated Indole Analog	A549 (Lung)	MTT	5.2	A549 Xenograft	55% at 20 mg/kg	[12]
Fluorinated Indole Analog	HCT116 (Colon)	MTT	3.5	-	-	[12]
1,3,5-tri-substituted indole	A549 (Lung)	MTT	11.77	-	-	[10]
1,3,5-tri-substituted indole	Hep-G2 (Liver)	MTT	11.91	-	-	[10]
6-substituted-1-(trimethoxyphenyl)-1H-indole	A375 (Melanoma)	Cell Viability	0.57	-	44.2% at 50 mg/kg	[11]

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

Trifluoromethyl indole derivatives have been successfully designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] In one study, specific derivatives demonstrated extremely promising activity against wild-type HIV-1, with IC₅₀ values in the low nanomolar range, comparable to the FDA-approved drug Efavirenz.[14] Crucially, these compounds also retained high potency against drug-resistant viral strains, a major challenge in HIV therapy. The trifluoromethyl group is often a key component of the pharmacophore that binds to the hydrophobic pocket of the reverse transcriptase enzyme. This suggests that the **2**-

Methyl-6-(trifluoromethyl)-1H-indole scaffold could serve as a valuable starting point for the development of new anti-HIV agents with improved resistance profiles.

Part 3: Methodologies and Experimental Protocols

To validate the predicted biological activities of **2-Methyl-6-(trifluoromethyl)-1H-indole**, rigorous and reproducible experimental protocols are essential.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a self-validating system for determining the potency and selectivity of a test compound.

- Objective: To determine the IC₅₀ values of **2-Methyl-6-(trifluoromethyl)-1H-indole** against human recombinant COX-1 and COX-2 enzymes.
- Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxyazine) probe, heme, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), DMSO, test compound, known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2), 96-well black microplates, fluorescence plate reader.
- Procedure:
 1. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
 2. In separate wells of the microplate, add the reaction buffer.
 3. Add the COX-1 or COX-2 enzyme to their respective wells.
 4. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 5. Initiate the reaction by adding a solution containing arachidonic acid and the ADHP probe.
 6. Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/590 nm) for 10-20 minutes.

7. The rate of fluorescence increase is proportional to the peroxidase activity of COX.

- Data Analysis:
 1. Calculate the rate of reaction for each concentration.
 2. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
 3. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.
 4. The selectivity index is calculated as $(IC_{50} \text{ for COX-1}) / (IC_{50} \text{ for COX-2})$.

Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[12]

- Objective: To determine the IC_{50} (concentration inhibiting 50% of cell growth) of the compound against various cancer cell lines (e.g., A549, MCF-7, HCT116).[12]
- Materials: Selected cancer cell lines, culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
- Procedure:
 1. Seed cells in 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
 2. Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
 3. Replace the old medium with the medium containing the test compound dilutions. Include vehicle-only controls.

4. Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
5. Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
6. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
7. Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 1. Subtract the background absorbance from all readings.
 2. Calculate the percentage of cell viability relative to the vehicle control.
 3. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

The structural framework of **2-Methyl-6-(trifluoromethyl)-1H-indole** provides a strong rationale for its investigation as a potent, multi-faceted therapeutic agent. Evidence from closely related analogues strongly suggests high potential for selective COX-2 inhibition, broad-spectrum anticancer activity, and potent antiviral effects. The trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability, which are critical for successful drug development.

Future research should prioritize the following:

- Confirmatory Synthesis and Characterization: Efficient and scalable synthesis of high-purity **2-Methyl-6-(trifluoromethyl)-1H-indole**.
- Broad Biological Screening: Systematic evaluation of its activity against a panel of targets, including COX-1/COX-2 enzymes, a diverse range of cancer cell lines representing different tumor types, and key viral enzymes like HIV reverse transcriptase.

- Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying its most potent activities, for example, through cell cycle analysis, apoptosis assays, and specific enzyme kinetics.
- In Vivo Efficacy and Safety: Progression of the compound into preclinical animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

This guide serves as a foundational document, synthesizing existing knowledge to build a compelling case for the further development of **2-Methyl-6-(trifluoromethyl)-1H-indole** as a promising new chemical entity.

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